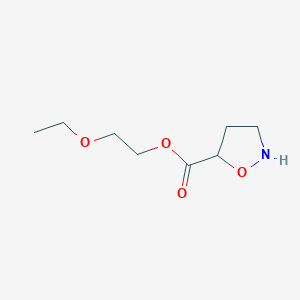
2-Ethoxyethyl isoxazolidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl isoxazolidine-5-carboxylate is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It belongs to the class of isoxazolidine derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl isoxazolidine-5-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and available reagents . One common method involves the reaction of nitrones with alkenes to form isoxazolidine derivatives. For instance, the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-aryl nitrones can yield nitro-substituted isoxazolidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethyl isoxazolidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of isoxazolidines with ruthenium tetroxide can lead to the formation of biologically active compounds .
Common Reagents and Conditions
Oxidation: Ruthenium tetroxide (RuO4) is commonly used for the oxidation of isoxazolidines.
Reduction: Sodium borohydride (NaBH4) can be used for the reduction of isoxazolidines to their corresponding alcohols.
Substitution: Various nucleophiles can be used to substitute functional groups on the isoxazolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with RuO4 can yield oxidized isoxazolidine derivatives, while reduction with NaBH4 can produce alcohols .
Aplicaciones Científicas De Investigación
2-Ethoxyethyl isoxazolidine-5-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl isoxazolidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, isoxazolidine derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
- (5-Methoxycarbonyl)isoxazolidine
Uniqueness
2-Ethoxyethyl isoxazolidine-5-carboxylate is unique due to its specific ethoxyethyl group, which can impart distinct chemical and biological properties compared to other isoxazolidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-ethoxyethyl 1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO4/c1-2-11-5-6-12-8(10)7-3-4-9-13-7/h7,9H,2-6H2,1H3 |
Clave InChI |
WPQRLSXVWVEDOY-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C1CCNO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


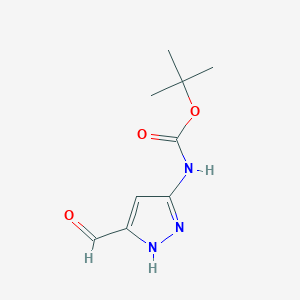
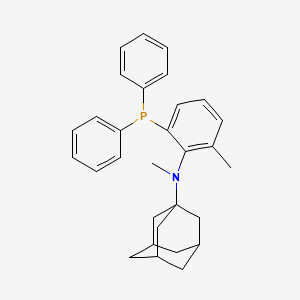
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
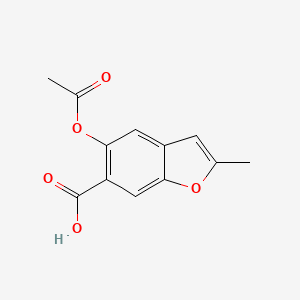
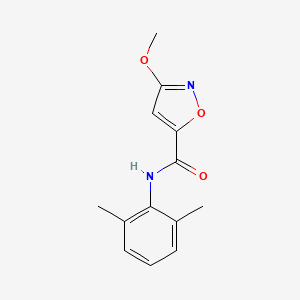
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
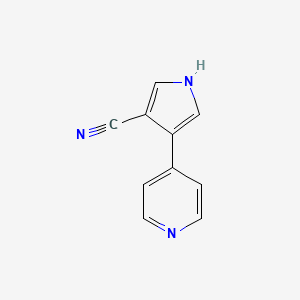
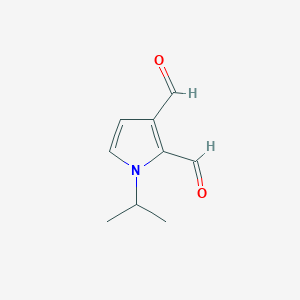
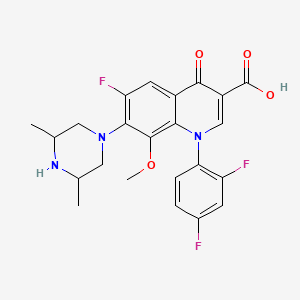
![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
